molecular formula C11H7BrN2S B1268897 6-(4-Bromophenyl)imidazo[2,1-b]thiazole CAS No. 7120-13-0

6-(4-Bromophenyl)imidazo[2,1-b]thiazole

Cat. No.: B1268897
CAS No.: 7120-13-0
M. Wt: 279.16 g/mol
InChI Key: GIARQEDFNKBIQY-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)imidazo[2,1-b]thiazole is a heterocyclic compound that features an imidazo[2,1-b]thiazole core substituted with a 4-bromophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromoaniline with 2-bromoacetylthiazole in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution followed by cyclization to form the imidazo[2,1-b]thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness. Large-scale production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(4-Bromophenyl)imidazo[2,1-b]thiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)imidazo[2,1-b]thiazole
  • 6-(4-Methylphenyl)imidazo[2,1-b]thiazole
  • 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole

Uniqueness

6-(4-Bromophenyl)imidazo[2,1-b]thiazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be readily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with potentially improved biological activities .

Properties

IUPAC Name

6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIARQEDFNKBIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CSC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349879
Record name 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7120-13-0
Record name 6-(4-Bromophenyl)imidazo[2,1-b]thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7120-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What biological activity has been explored for 6-(4-bromophenyl)imidazo[2,1-b]thiazole derivatives?

A1: Research indicates that this compound derivatives have shown potential as aldose reductase inhibitors []. Specifically, a study synthesized and characterized various derivatives of this compound, including hydrazinecarbothioamides and 4-thiazolidinones []. These derivatives were then evaluated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications.

Q2: Which derivative demonstrated the most promising aldose reductase inhibitory activity?

A2: Among the tested compounds, 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide exhibited the most significant aldose reductase inhibitory activity []. This finding suggests that specific structural modifications within the this compound scaffold can influence its biological activity.

Q3: Beyond aldose reductase inhibition, have other biological activities been investigated for these derivatives?

A3: Yes, in addition to aldose reductase inhibition, researchers have also explored the antimicrobial activity of novel this compound derivatives []. While specific details about the antimicrobial activity are limited in the available abstracts, this research direction highlights the potential for this class of compounds to target multiple therapeutic areas.

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